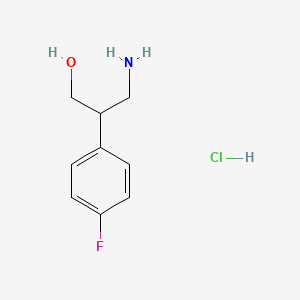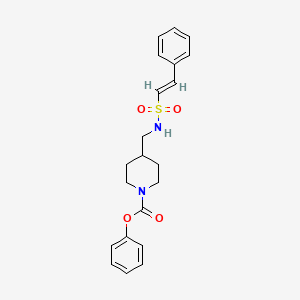
1-(3-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one" is a derivative of the quinolone family, which is known for its broad spectrum of biological activities. Quinolones are a class of synthetic antibacterial agents that have been extensively studied for their potential in treating various infections. The presence of a fluorine atom at the 3-position of the benzyl group and a tosyl group at the 3-position of the quinolone ring may influence the compound's biological activity and physical properties.
Synthesis Analysis
The synthesis of quinolone derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 6-methoxy-4-quinolone (6-MOQ) involves the oxidation of 5-methoxyindole-3-acetic acid, which is a precursor to the compound of interest . Similarly, the synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids from 1,2,3,4-tetrafluoro benzene indicates the complexity and versatility of the synthetic routes available for such compounds . These methods may provide insights into the synthesis of "this compound," although the exact synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by the presence of a 4-oxoquinoline core, which is essential for their biological activity. The substitution pattern on the quinolone nucleus, such as the methoxy group at the 6-position, can significantly affect the compound's properties and interactions with biological targets . The fluorine atom and the tosyl group in "this compound" are likely to influence its binding affinity and specificity towards its targets.
Chemical Reactions Analysis
Quinolone derivatives can undergo various chemical reactions, which can be utilized to modify their structure and enhance their biological activity. For example, the introduction of a fluorine atom can increase the compound's lipophilicity and potentially its ability to penetrate cellular membranes . The presence of reactive functional groups, such as the tosyl group, may allow for further chemical modifications, such as nucleophilic substitutions or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives, such as solubility, stability, and fluorescence, are crucial for their application in medicinal chemistry and biological studies. The 6-MOQ compound exhibits strong fluorescence and high stability in a wide pH range, which suggests that similar quinolone derivatives might also possess these properties . The antimycobacterial activity of certain quinolone derivatives, as well as their ability to inhibit DNA gyrase, highlights the importance of understanding the physical and chemical properties that contribute to these biological effects .
Applications De Recherche Scientifique
Synthesis and Applications in Heterocyclic Chemistry
Fluorinated heterocycles, including derivatives of quinolin-4(1H)-one, are significant in pharmaceutical and agrochemical industries. They are synthesized through methods like rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with difluorovinyl tosylate. These processes are crucial for creating diverse fluorinated heterocycles with potential applications in drug discovery and agricultural chemicals (Wu et al., 2017).
Biological Activity Studies
Studies on fluoroisoquinoline derivatives, including those structurally related to quinolin-4(1H)-one, have been conducted to examine their biological activity. For instance, 1-(3,4-Dimethoxybenzyl)-6-fluoro-7-methoxyisoquinoline showed pharmacological properties similar to papaverine, a muscle relaxant and vasodilator (Belsten & Dyke, 1968).
Antimicrobial and Antitumor Applications
Quinolin-4(1H)-one derivatives have been investigated for their antimicrobial activities, particularly against Mycobacterium tuberculosis. These compounds have shown promise in inhibiting the supercoiling activity of DNA gyrase, a crucial enzyme in bacterial DNA replication (Senthilkumar et al., 2008). Additionally, research into hydroxy-substituted aza-analogues of quinolin-4(1H)-one for antitumor applications has been explored, highlighting the potential of these compounds in cancer treatment (Krapcho et al., 1998).
Fluorescence Applications
6-Methoxy-4-quinolone, a compound related to quinolin-4(1H)-one, has been identified as a novel fluorophore with strong fluorescence in a wide pH range, highlighting its potential use in biomedical analysis and fluorescent labeling (Hirano et al., 2004).
Corrosion Inhibition
Quinazoline Schiff base compounds, which are structurally related to quinolin-4(1H)-one, have been studied for their corrosion inhibition properties in mild steel. These compounds act as mixed-type inhibitors and demonstrate a high efficiency in preventing steel corrosion (Khan et al., 2017).
Drug Development and Synthesis
Quinolin-4(1H)-one derivatives have been synthesized and evaluated as potential drug candidates. For example, they have been used as key intermediates in the industrial production of dextromethorphan, a widely used antitussive (Wu et al., 2020). Additionally, they play a role in the development of human immunodeficiency virus type 1 integrase inhibitors (Sato et al., 2009).
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-16-6-9-20(10-7-16)31(28,29)23-15-26(14-17-4-3-5-18(25)12-17)22-11-8-19(30-2)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZFHAPGFIWCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2533151.png)
![N-[3-[4-(2-Methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2533152.png)
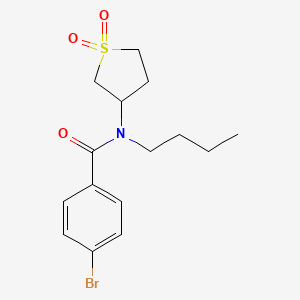
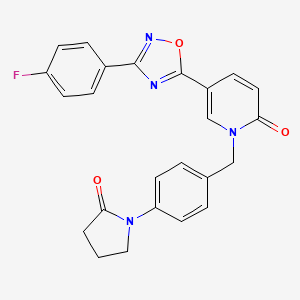


![3-[(2-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2533159.png)
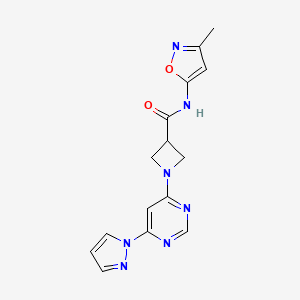
![ethyl 4-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2533164.png)
![4,4-Dimethyl-3-oxo-2-[(phenylamino)(sulfanyl)methylidene]pentanenitrile](/img/structure/B2533165.png)
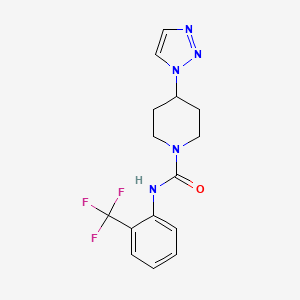
![(7-{[(3-Methoxyphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2533168.png)
